molecular formula C10H12O2S B3058550 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 900137-02-2

6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B3058550
CAS RN: 900137-02-2
M. Wt: 196.27 g/mol
InChI Key: ZQTJFMHZZAFJPN-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a pharmaceutical intermediate . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Benzothiophene Derivatives in Cancer Research

Benzothiophene derivatives have been identified as potent entities in anticancer research. The synthesis of benzothiazole and thiophene derivatives, through reactions like the Knoevenagel condensation, has yielded compounds with remarkable anticancer activities. These molecules have shown effectiveness against various cancer targets such as DNA, microtubules, and kinases, demonstrating their significant potential in drug discovery and therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).

Environmental Impact and Biodegradation

The environmental persistence and biodegradation of condensed thiophenes, including benzothiophenes, have been studied to understand their fate in petroleum-contaminated environments. These compounds, significant in petroleum and fossil fuels, undergo biodegradation processes that are crucial for mitigating environmental pollution. Studies have highlighted the biodegradation pathways and metabolites of benzothiophenes, underscoring the need for further research to improve bioremediation strategies (Kropp & Fedorak, 1998).

Synthesis and Chemical Properties

Research into the synthetic methodologies of thiophene derivatives, including those related to 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid, has been vibrant, aiming to develop new chemical entities with enhanced properties and applications. The exploration of novel synthetic routes and the understanding of their chemical behaviors under various conditions are critical for advancing applications in material science, pharmaceuticals, and environmental technologies (Xuan, 2020).

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTJFMHZZAFJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397640
Record name 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900137-02-2
Record name 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 704 mg of 6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester (obtained in step b) in a mixture of THF (5ml) and methanol (2 ml) were added 8.37 ml of 1N LiOH and the reaction mixture was stirred at RT for 16 h. Then the pH was adjusted to 2 by addition of 2N HCl and the suspension was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated. The remaining residue was then purified by crystallization from hot dichloromethane to give 574 mg (87%) of 6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid as brown solid. MS (ISP) 195.1 (M−H)−.
Name
6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester
Quantity
704 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

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